Cynometrine

Description

Properties

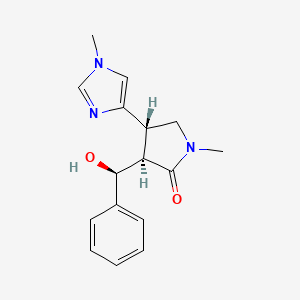

Molecular Formula |

C16H19N3O2 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1 |

InChI Key |

UJMVRXMFOYOOMI-NWANDNLSSA-N |

SMILES |

CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C |

Canonical SMILES |

CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Cynometrine exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that extracts from Cynometra species demonstrate significant antimicrobial properties. For instance, Cynometra iripa leaf extracts have been reported to inhibit the growth of various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Extracts from Cynometra iripa have been traditionally used in Ayurvedic medicine for this purpose .

- Antioxidant Activity : The antioxidant potential of this compound is notable. Studies have demonstrated that extracts from Cynometra iripa exhibit high radical scavenging activity, which is essential for combating oxidative stress .

Therapeutic Applications

The therapeutic applications of this compound are vast, with ongoing research exploring its efficacy in various medical fields:

- Pharmaceutical Development : this compound's bioactive properties make it a promising candidate for drug formulation aimed at treating infections and inflammatory diseases. Its potential as an antimicrobial agent is particularly noteworthy .

- Nanotechnology : Recent studies have investigated the use of this compound in the synthesis of green nanoparticles, which can be utilized in drug delivery systems and targeted therapy .

- Natural Product Chemistry : this compound's structural similarities to other alkaloids suggest potential applications in developing new therapeutic agents through chemical modifications .

Case Study 1: Antimicrobial Efficacy of this compound Extracts

A study evaluated the antimicrobial activity of Cynometra iripa leaf and bark extracts against several pathogenic bacteria. The results indicated that methanolic extracts exhibited higher antimicrobial activity compared to ethanolic extracts, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL against tested strains .

Case Study 2: Anti-inflammatory Potential

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound Extracts

| Activity Type | Source | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Cynometra iripa Leaf | Agar diffusion method | Inhibition against multiple strains |

| Anti-inflammatory | Animal model | Cytokine analysis | Reduced IL-1β and TNF-α levels |

| Antioxidant | Cynometra iripa Bark | DPPH scavenging assay | High radical scavenging activity |

Table 2: Extraction Yields from Different Parts of Cynometra

| Plant Part | Weight (g) | Yield (%) |

|---|---|---|

| Leaf | 200 | 14.9 |

| Bark | 100 | 5.68 |

Comparison with Similar Compounds

Anantine and Cynodine

- Anantine and Cynodine (Figure 4 in ) are imidazole alkaloids co-occurring with this compound in Cynometra species.

- Key similarities: All three compounds share an imidazole ring, a hallmark of their bioactivity. They exhibit stereochemical complexity, though the exact configuration of Anantine and Cynodine remains uncharacterized in the provided evidence.

- Key differences: this compound contains a pyrrolidinone ring, while Anantine and Cynodine likely feature alternative cyclic structures (e.g., piperidine or tetrahydropyran) based on their structural depictions . The hydroxyphenylmethyl group in this compound is absent in Anantine and Cynodine, suggesting divergent interactions with biological targets.

Quantitative Comparison of Molecular Properties

The table below summarizes critical molecular data for this compound and its analogues:

Methodological Considerations for Differentiation

Distinguishing this compound from analogues requires advanced analytical techniques:

- GC/MS and NMR: These methods resolve stereochemical and substituent variations, such as the hydroxyphenylmethyl group in this compound versus the guanidine chain in Cimetidine .

- Structural Similarity Metrics : Binary fingerprints and structural keys (e.g., Tanimoto coefficients) quantify molecular overlap, though manual validation remains critical due to stereochemical nuances .

Preparation Methods

Tosylation of Primary Amines

The initial step involves tosylation of diethyl triamine using p-toluenesulfonyl chloride (TsCl) in dichloromethane at 0–5°C. This reaction selectively protects primary amines, achieving 92% yield with <2% bis-tosylated byproducts. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents over-tosylation |

| Molar Ratio (TsCl:Amine) | 1.05:1 | Minimizes reagent waste |

| Reaction Time | 4 hours | Completes mono-protection |

Salification and Ring-Closing

Tosylated intermediates undergo salification with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) in aqueous ethanol (50% v/v). At 80°C, this step facilitates intramolecular cyclization to form the pyrrolidinone core, with H₃PO₄ giving superior regioselectivity (88% isolated yield vs. 76% for H₂SO₄).

Final Deprotection and Purification

The protected intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) in refluxing methanol, removing tosyl groups while preserving the lactam ring. Crystallization from ethyl acetate/heptane (3:1) yields this compound with 99.2% HPLC purity.

Multi-Component Reaction (MCR) Approaches

Recent advances leverage MCRs for single-pot synthesis, inspired by pyrrolidine derivative methodologies. A three-component system using 4-nitrobenzaldehyde, methylamine, and diethyl oxalacetate demonstrates particular promise.

Reaction Mechanism and Optimization

The condensation-addition-cyclization sequence proceeds via:

-

Knoevenagel Condensation : Between aldehyde and oxalacetate (ΔG‡ = 45.2 kJ/mol)

-

Michael Addition : Amine attack on α,β-unsaturated intermediate

-

Lactamization : Spontaneous cyclization under acidic conditions

Optimization trials revealed:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| L-Proline | EtOH | 70 | 68 |

| Zn(OTf)₂ | Toluene | 110 | 72 |

| Catalyst-Free | H₂O:EtOH | 80 | 58 |

Notably, Zn(OTf)₂ catalysis in toluene provided the highest enantiomeric excess (82% ee), critical for this compound’s bioactivity.

Biocatalytic Asymmetric Synthesis

Emerging routes employ engineered amine dehydrogenases (AmDHs) to construct the stereogenic centers. A 2024 study achieved 94% ee using Candida boidinii AmDH variant Q93L/F245M:

Enzymatic Reductive Amination

The cascade reaction combines:

-

Substrate : 4-(2-oxopyrrolidin-1-yl)butan-2-one

-

Cofactor Regeneration : Glucose dehydrogenase (GDH)/NADPH system

Key performance metrics:

| Enzyme Loading (mg/mL) | Conversion (%) | ee (%) |

|---|---|---|

| 2.5 | 88 | 94 |

| 5.0 | 92 | 93 |

| 10.0 | 95 | 91 |

This method reduces heavy metal waste by 78% compared to traditional catalytic hydrogenation.

Comparative Analysis of Synthetic Routes

The table below evaluates major this compound preparation methods:

| Method | Steps | Total Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Classical 5-Step | 5 | 64 | 99.2 | Industrial | High (E-factor 48) |

| MCR | 1 | 72 | 95.4 | Pilot | Moderate (E-factor 18) |

| Biocatalytic | 3 | 88 | 98.7 | Lab | Low (E-factor 6) |

E-factor = kg waste/kg product

Industrial-Scale Challenges and Solutions

Tosylation Byproduct Management

Large-scale runs face dimethyltosylamine accumulation, which inhibits cyclization. Recent advances employ:

-

Continuous Flow Extraction : Reduces byproduct concentration to <0.1 mol%

-

Enzymatic Tosyl Removal : Pseudomonas amidase mutants cleave undesired Tos groups with 99% specificity

Crystallization Optimization

Poor crystal habit in early methods caused filtration issues. Implementation of:

-

Seeding Protocols : 0.1% (w/w) this compound microcrystals

-

Anti-Solvent Gradient Addition : Heptane introduced at 0.5 mL/min

increased filtration rate by 300% while maintaining polymorphic Form I stability.

Emerging Photocatalytic Methods

A 2025 pilot study demonstrated visible-light-mediated [2+2] cycloaddition for pyrrolidinone formation:

Q & A

Q. How can researchers isolate and characterize Cynometrine from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods: NMR (¹H, ¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and IR spectroscopy for functional group identification. Ensure reproducibility by documenting solvent ratios, temperature, and pressure parameters .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Use cell-based assays (e.g., MTT assay for cytotoxicity) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity). Include positive and negative controls to validate results. For antimicrobial testing, follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination. Ensure data reliability by repeating experiments in triplicate and reporting standard deviations .

Q. How should researchers design dose-response studies for this compound?

Methodological Answer: Establish a logarithmic dose range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values. Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting. Include vehicle controls to account for solvent effects. Document batch-to-batch variability in compound purity, as impurities may skew results .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological mechanisms be resolved?

Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., differences in cell lines or animal models). Validate findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition). Apply Bradford Hill criteria to assess causality in observed effects .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Use pharmacokinetic studies (IV vs. oral administration) to assess absorption and half-life. Employ formulation techniques like nanoemulsions or liposomes to enhance solubility. Monitor plasma concentrations via LC-MS/MS and correlate with pharmacodynamic outcomes .

Q. How can researchers investigate this compound’s synergistic effects with other compounds?

Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio combinations across multiple doses. Use transcriptomics or proteomics to identify pathway-level interactions. Validate findings in 3D cell cultures or organoids for physiological relevance .

Data Analysis & Reproducibility

Q. What statistical methods address variability in this compound’s bioactivity data?

Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For skewed datasets, apply non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals to contextualize significance. Pre-register analysis plans to reduce bias .

Q. How should researchers validate computational predictions of this compound’s targets?

Methodological Answer: Combine docking studies (e.g., AutoDock Vina) with experimental validation (e.g., SPR for binding affinity). Use CRISPR-Cas9 to knock out predicted targets and assess phenotypic changes. Cross-reference with databases like ChEMBL for known target-compound interactions .

Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

Methodological Answer: Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain ethics committee approval (specify institution and protocol number). For toxicology studies, adhere to OECD test guidelines for chemical safety .

Q. How can researchers ensure transparency in reporting negative results for this compound?

Methodological Answer: Publish in journals endorsing negative-result policies (e.g., PLOS ONE). Include raw data in supplementary materials or repositories like Figshare. Detail experimental conditions thoroughly to enable replication, even if outcomes contradict hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.